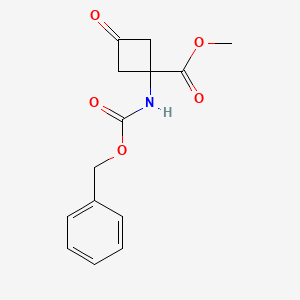
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by a cyclobutane ring substituted with a benzyloxycarbonylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium methoxide.
Major Products Formed
Hydrolysis: Formation of 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(((benzyloxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of 1-amino-3-oxocyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyclobutane ring provides rigidity to the molecule, influencing its binding interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate: Similar structure but with a cyclopropane ring and a methanesulfonate group.
Uniqueness
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopentane and cyclopropane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-12(17)14(7-11(16)8-14)15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18) |
InChI Key |
NIBNIJUATKPRRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



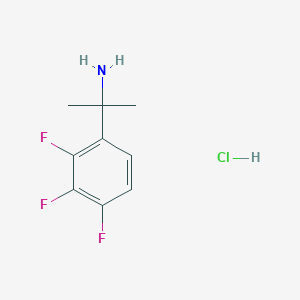
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

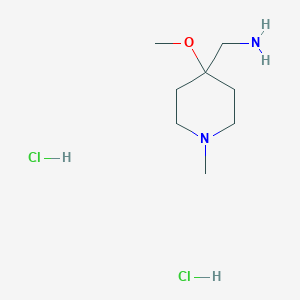
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
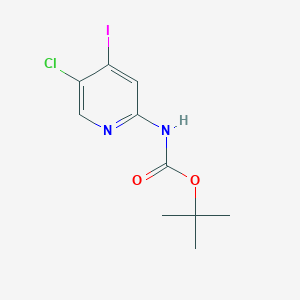
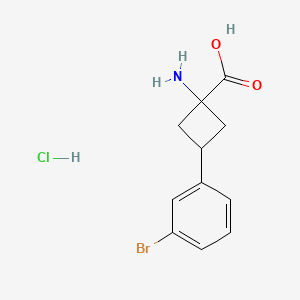
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
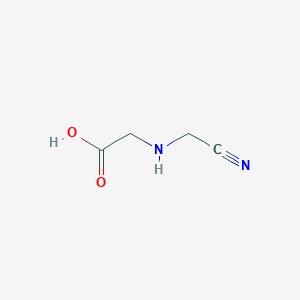
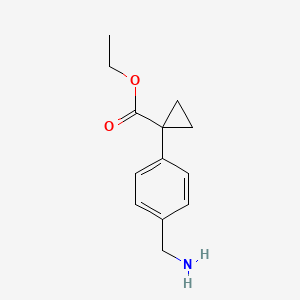

![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)

